N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c1-27-13-6-5-12(20)17-16(13)21-19(28-17)22-18(26)10-3-2-4-11(9-10)23-14(24)7-8-15(23)25/h2-6,9H,7-8H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVIYKJUQFSXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation of the benzothiazole ring can be achieved using reagents such as thionyl chloride and methanol, respectively.
Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety can be synthesized through the reaction of succinic anhydride with ammonia or an amine.
Coupling of the Benzothiazole and Pyrrolidine-2,5-dione Moieties: The final step involves the coupling of the benzothiazole derivative with the pyrrolidine-2,5-dione derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related molecules described in the literature, focusing on core scaffolds, substituent effects, and biological activities.
Structural Analogues with Pyrrolidinone/Pyrrole Moieties
- MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide): Core Structure: Benzamide with 2,5-dimethylpyrrole and 2,5-dioxopyrrolidin groups. Key Differences: MPPB lacks the benzothiazole ring and instead features a dimethylpyrrole substituent. Activity: Enhances monoclonal antibody production in CHO cells by suppressing cell growth and altering glycosylation (reduced galactosylation). The 2,5-dimethylpyrrole group was identified as critical for activity via SAR studies .
- Compound 13 (): Structure: 1-(2-Chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide. Key Differences: Features a triazole-carboxamide core with a propyl-linked dioxopyrrolidin group, unlike the direct benzothiazole-benzamide linkage in the target compound.
Substituent Effects on Activity
Chloro and Methoxy Groups :
- The target compound’s 7-chloro and 4-methoxy substituents on benzothiazole may enhance lipophilicity and metabolic stability compared to analogs with unsubstituted rings (e.g., MPPB). Chloro groups are common in kinase inhibitors (e.g., imatinib) for steric and electronic effects.
- In Compound 12 () , a 3-chloro-4-methoxyphenyl group is linked to a triazoloquinazoline scaffold, highlighting the prevalence of these substituents in bioactive molecules .
- Benzothiazole vs. Other Heterocycles: The benzothiazole core in the target compound differs from MPPB’s benzamide and Compound 13’s triazole. Benzothiazoles are known for antitumor and antimicrobial activities due to their ability to intercalate DNA or inhibit topoisomerases.
Data Table: Structural and Functional Comparison
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article summarizes its biological activity based on diverse sources, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12ClN3O3S
- Molecular Weight : 327.78 g/mol
- IUPAC Name : this compound
The compound exhibits several biological activities through various mechanisms:
- Antiviral Activity : Preliminary studies suggest that derivatives of benzothiazole compounds can exhibit antiviral properties by modulating intracellular pathways that inhibit viral replication. For instance, certain benzamide derivatives have shown broad-spectrum antiviral effects against viruses like HIV and HCV by enhancing the levels of APOBEC3G, an enzyme that inhibits viral replication .
- Neuroprotective Effects : Compounds similar to this compound have been studied for their ability to act as positive allosteric modulators of AMPA receptors in the central nervous system. This activity may provide neuroprotective benefits without the excitotoxic side effects typically associated with direct agonists .
- Anti-cancer Potential : The structural characteristics of this compound suggest potential anti-cancer properties. Studies on related pyrazole amide derivatives indicate significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the importance of structural modifications in enhancing anti-cancer activity .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
